molecular formula C15H16O2 B584882 [1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- CAS No. 147838-45-7

[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-

Cat. No.: B584882
CAS No.: 147838-45-7
M. Wt: 228.291
InChI Key: ZHITVJRKDCPSSK-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- is a biphenyl derivative characterized by a hydroxyl (-OH) group at the para position (4-) of one phenyl ring and substituents including an ethoxy (-OCH₂CH₃) group at position 2 and a methyl (-CH₃) group at position 5 on the adjacent phenyl ring. This compound belongs to a broader class of biphenyl derivatives widely studied for their pharmacological, agrochemical, and material science applications due to their structural versatility and tunable electronic properties .

Properties

CAS No.

147838-45-7

Molecular Formula

C15H16O2

Molecular Weight

228.291

IUPAC Name

5-ethoxy-2-methyl-4-phenylphenol

InChI

InChI=1S/C15H16O2/c1-3-17-15-10-14(16)11(2)9-13(15)12-7-5-4-6-8-12/h4-10,16H,3H2,1-2H3

InChI Key

ZHITVJRKDCPSSK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C2=CC=CC=C2)C)O

Synonyms

[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

CV-11974 (Angiotensin II Receptor Antagonist)
  • Structure : 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.
  • Key Features : Contains a biphenyl core with ethoxy and tetrazole groups.
  • Pharmacological Data :
    • Inhibits angiotensin II (AII) receptor binding with IC₅₀ values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta) .
    • Exhibits 12× greater potency than EXP3174 (a metabolite of losartan) in AII-induced pressor response inhibition .
  • Comparison: The ethoxy group in CV-11974 enhances receptor affinity, while the tetrazole moiety contributes to ionic interactions with the receptor.
Bifenazate Metabolites
  • Structure : Includes [1,1'-biphenyl]-4-ol and derivatives such as 4-methoxy-[1,1'-biphenyl]-3-yl compounds.
  • Regulatory Data : Metabolites like diazinecarboxylic acid derivatives are monitored for compliance with tolerance levels in agricultural products (e.g., 0.01–15 ppm in pome fruits) .

Structural Analogues with Modified Substituents

[1,1'-Biphenyl]-4-ol,2'-methoxy-3,5'-di-2-propenyl
  • Structure : Contains methoxy (-OCH₃) and allyl (-CH₂CH=CH₂) groups at positions 2' and 3/5'.
  • Comparison : The ethoxy group in [1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- provides less steric hindrance than allyl groups, favoring simpler synthetic routes and lower molecular weight (MW: ~244.3 g/mol vs. ~324.4 g/mol for the allyl analogue) .
Halogenated Derivatives (e.g., 4'-Chloro-[1,1'-biphenyl]-4-ol)
  • Structure : Chlorine substituent at position 4'.
  • Toxicity Data : Halogenated biphenyls are often classified as Chemicals of High Concern due to persistence and bioaccumulation (e.g., Minnesota HRL listings) .
  • Comparison : The absence of halogens in [1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- reduces ecological toxicity risks but may limit applications in flame retardants or dielectric fluids where halogenated analogues dominate .

Physicochemical Properties

Table 1: Key Properties of Selected Biphenyl Derivatives

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Substituents
[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- C₁₅H₁₆O₂ 244.3 ~3.1 -OH, -OCH₂CH₃, -CH₃
CV-11974 C₂₈H₂₆N₆O₃ 506.5 ~4.5 -OCH₂CH₃, tetrazole, benzimidazole
4'-Chloro-[1,1'-biphenyl]-4-ol C₁₂H₉ClO 204.7 ~3.8 -OH, -Cl
2'-Methoxy-3,5'-diallyl derivative C₂₀H₂₂O₂ 324.4 ~4.7 -OCH₃, -CH₂CH=CH₂

*logP values estimated using fragment-based methods.

  • Solubility: The hydroxyl group in [1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl- enhances water solubility compared to non-polar analogues like 4'-chloro derivatives.
  • Electronic Effects : Ethoxy and methyl groups are electron-donating, stabilizing the biphenyl system and influencing UV absorption and fluorescence properties .

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